

Pharmacological Profile of L-663,536 (MK-886): A Technical Guide

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial request specified "L-651,142". Following an extensive literature search, no compound with this designation could be prominently identified. It is highly probable that this was a typographical error. Based on the nomenclature and the scientific context of leukotriene biosynthesis inhibitors developed by Merck, this document focuses on the well-characterized and closely related compound, L-663,536, also widely known as MK-886.

Executive Summary

L-663,536 (MK-886) is a potent and orally active inhibitor of leukotriene biosynthesis. It exerts its effect not by directly inhibiting the 5-lipoxygenase (5-LO) enzyme, but by binding to the 5-lipoxygenase-activating protein (FLAP), which is essential for the translocation of 5-LO from the cytosol to the nuclear membrane and subsequent activation. This unique mechanism of action prevents the synthesis of all leukotrienes, including the potent chemoattractant LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4) which are key mediators of inflammation and allergic responses. This document provides a comprehensive overview of the pharmacological profile of L-663,536 (MK-886), including its quantitative inhibitory activities, detailed experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo inhibitory activities of L-663,536 (MK-886) across various experimental systems.



Table 1: In Vitro Inhibitory Activity of L-663,536 (MK-886)



Assay System	Stimulus	Measured Endpoint	IC₅o Value	Reference(s)
Intact Human Polymorphonucle ar Leukocytes (PMNs)	A23187	Leukotriene Biosynthesis	2.5 nM	[1]
Intact Human PMNs	A23187	5-HETE & LTB4 Formation	10-14 nM	
Human Whole Blood	A23187	Leukotriene Biosynthesis	1.1 μΜ	[1]
Rat Peripheral Blood PMNs	A23187	LTB4 Formation	Not specified	[1]
Rat Elicited PMNs	A23187	LTB4 Formation	Not specified	[1]
Human Blood Eosinophils & Monocytes	A23187	5-LO Product Synthesis	1-13 nM	
Washed Human Platelets	-	Cyclooxygenase	No effect	[1]
Washed Human Platelets	-	12-Lipoxygenase	No effect	[1]
Cell-free Rat 5- Lipoxygenase	-	Enzyme Activity	nzyme Activity No effect	
Cell-free Porcine 5-Lipoxygenase	-	Enzyme Activity	No effect	[1]
FLAP Binding Assay	-	FLAP Binding	30 nM	
Isolated Cyclooxygenase- 1 (COX-1)	-	Enzyme Activity	8 μΜ	[2]



Washed Human Platelets (from exogenous arachidonic acid)	Arachidonic Acid	12-HHT & Thromboxane B2	13-15 μΜ	[2]
Isolated Cyclooxygenase- 2 (COX-2)	-	Enzyme Activity	58 μΜ	[2]

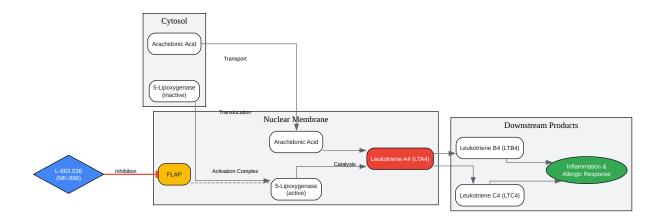
Table 2: In Vivo Inhibitory Activity of L-663,536 (MK-886)

Animal Model	Challenge	Measured Endpoint	Route of Administrat ion	ED ₅₀ Value	Reference(s
Inbred Rats (pretreated with methysergide)	Antigen- induced dyspnea	Dyspnea	Oral (p.o.)	0.036 mg/kg	[1]
Squirrel Monkeys	Ascaris- induced bronchoconst riction	Bronchoconst riction	Oral (p.o.)	1 mg/kg	[1]
Rat Pleurisy Model	Carrageenan- induced pleurisy	Leukotriene Biosynthesis	Oral (p.o.)	0.2 mg/kg	[1]
Inflamed Rat Paw Model	Not specified	Leukotriene Biosynthesis	Oral (p.o.)	0.8 mg/kg	[1]
Guinea-pig Ear Model	Topical A23187	Leukotriene Synthesis	Oral (p.o.)	2.5 mg/kg	[1]
Guinea-pig Ear Model	Topical A23187	Leukotriene Synthesis	Topical	0.6 μg	[1]



Signaling Pathway and Mechanism of Action

L-663,536 (MK-886) inhibits leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). The diagram below illustrates this mechanism.



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Caption: Mechanism of L-663,536 (MK-886) Action.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of L-663,536 (MK-886).

In Vitro Leukotriene Biosynthesis Inhibition in Human PMNs



- Objective: To determine the potency of L-663,536 (MK-886) in inhibiting leukotriene synthesis in isolated human polymorphonuclear leukocytes (PMNs).
- Cell Preparation: Human PMNs are isolated from heparinized venous blood of healthy donors by dextran sedimentation and centrifugation over a Ficoll-Paque density gradient.
- Assay Procedure:
 - Isolated PMNs are resuspended in a buffered salt solution.
 - The cell suspension is pre-incubated with various concentrations of L-663,536 (MK-886)
 or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
 - \circ Leukotriene synthesis is stimulated by the addition of a calcium ionophore, such as A23187 (e.g., 1-5 μ M).
 - The reaction is incubated for a further period (e.g., 5-10 minutes) at 37°C.
 - The reaction is terminated by the addition of a cold solvent (e.g., methanol or ethanol) and acidification.
 - Leukotrienes (specifically LTB4) are extracted using a solid-phase extraction column.
 - Quantification of LTB4 is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by a specific radioimmunoassay (RIA).
- Data Analysis: The concentration of L-663,536 (MK-886) that causes a 50% inhibition of LTB4 production (IC₅₀) is calculated from the dose-response curve.

In Vivo Ascaris-induced Bronchoconstriction in Squirrel Monkeys

- Objective: To evaluate the oral efficacy of L-663,536 (MK-886) in a primate model of allergic asthma.
- Animal Model: Squirrel monkeys naturally sensitive to Ascaris suum antigen are used.
- Experimental Procedure:



- Conscious monkeys are trained to sit in restraining chairs and breathe through a face mask for the measurement of pulmonary mechanics.
- Baseline measurements of respiratory parameters (e.g., pulmonary resistance and dynamic compliance) are recorded.
- L-663,536 (MK-886) or vehicle is administered orally at a specified time before the antigen challenge.
- The monkeys are challenged with an aerosolized extract of Ascaris suum antigen.
- Pulmonary mechanics are monitored continuously for several hours post-challenge to assess both the early and late-phase asthmatic responses.
- Data Analysis: The inhibitory effect of L-663,536 (MK-886) is determined by comparing the changes in pulmonary mechanics in the drug-treated group to the vehicle-treated group. The dose required to produce a 50% reduction in the bronchoconstrictor response (ED₅₀) is calculated.

Rat Carrageenan-induced Pleurisy Model

- Objective: To assess the in vivo anti-inflammatory and leukotriene inhibitory activity of L-663,536 (MK-886).
- Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
- Experimental Procedure:
 - L-663,536 (MK-886) or vehicle is administered orally at various doses prior to the inflammatory challenge.
 - Pleurisy is induced by the intrapleural injection of a carrageenan solution.
 - At a specified time after carrageenan injection (e.g., 4-6 hours), the animals are euthanized.
 - The pleural cavity is washed with saline, and the exudate is collected.

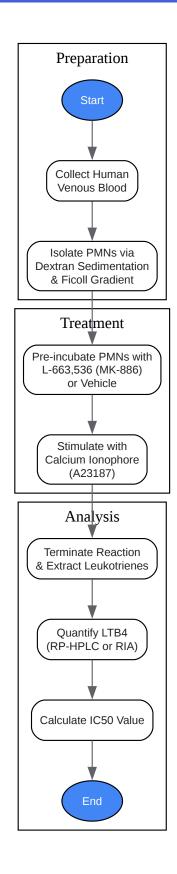


- The volume of the exudate and the number of migrated leukocytes are determined.
- Leukotriene levels (e.g., LTB4) in the pleural exudate are quantified by RIA or LC-MS/MS.
- Data Analysis: The ED₅₀ is calculated as the dose of L-663,536 (MK-886) that causes a 50% reduction in leukotriene levels in the pleural exudate compared to the vehicle-treated group.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the in vitro efficacy of a leukotriene biosynthesis inhibitor.





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Caption: In Vitro LTB4 Inhibition Assay Workflow.



Conclusion

L-663,536 (MK-886) is a highly potent and specific inhibitor of leukotriene biosynthesis that acts via inhibition of FLAP. Its efficacy has been demonstrated in a variety of in vitro and in vivo models of inflammation and allergy. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacological profile of this compound and the broader field of leukotriene modulation. It is important to note that while highly potent in inhibiting FLAP, at higher concentrations, MK-886 has been shown to have off-target effects, such as inhibition of COX-1, which should be considered in the interpretation of experimental results.[2]

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